Lly-507

Epigenetics Enzyme Inhibition Chemical Biology

Validating SMYD2 biology requires a probe with defined selectivity and cellular activity. LLY-507 eliminates off-target confounding variables through rigorous characterization. • Biochemical potency: IC50 <15 nM; Cellular p53 Lys370 methylation IC50: 0.6 µM • >100-fold selectivity vs. 25+ methyltransferases & 500+ non-epigenetic targets • Benchmark antiproliferative IC50s (0.3-3.2 µM) in esophageal, liver, breast cancer lines • High-resolution (1.63 Å) co-crystal structure confirms binding mode

Molecular Formula C36H42N6O
Molecular Weight 574.8 g/mol
Cat. No. B15584660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLly-507
Molecular FormulaC36H42N6O
Molecular Weight574.8 g/mol
Structural Identifiers
InChIInChI=1S/C36H42N6O/c1-28-27-42(34-11-4-2-9-32(28)34)22-19-40-17-20-41(21-18-40)35-12-5-3-10-33(35)30-23-29(26-37)24-31(25-30)36(43)38-13-8-16-39-14-6-7-15-39/h2-5,9-12,23-25,27H,6-8,13-22H2,1H3,(H,38,43)
InChIKeyPNYRDVBFYVDJJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LLY-507 SMYD2 Inhibitor


LLY-507 is a synthetic, cell-active small molecule that functions as a potent and selective inhibitor of the protein lysine methyltransferase SMYD2 (SET and MYND domain-containing protein 2) [1]. It was developed through a collaboration between the Structural Genomics Consortium (SGC) and Eli Lilly and Company, and is characterized by a secondary carboxamide structure with a molecular weight of 574.77 Da [2][3]. LLY-507 binds within the substrate peptide-binding pocket of SMYD2, as confirmed by a 1.63-Å resolution co-crystal structure, and exhibits >100-fold selectivity for SMYD2 over a broad panel of methyltransferases and non-methyltransferase targets . The compound is widely used as a chemical probe to dissect the biological functions of SMYD2 in cancer and other disease contexts.

SMYD2 methyltransferase inhibition studies
Chemical probe with reported selectivity profile
Cell-active tool for p53 methylation pathway research

LLY-507: No Generic Substitute


SMYD2 inhibitors exhibit substantial variability in biochemical potency, intracellular target engagement, and antiproliferative effects, making simple substitution highly problematic. For instance, AZ505 demonstrates a biochemical IC50 of 51–120 nM but shows weak intracellular methylation inhibition (IC50 = 13.9 µM) and poor cellular proliferation activity (IC50 = 12.8 µM) [1]. In contrast, BAY-598 displays superior intracellular potency (IC50 = 0.058 µM) but fails to inhibit cancer cell proliferation (IC50 >20 µM) [1]. LLY-507 occupies a distinct performance niche: it combines sub-100 nM intracellular target engagement (IC50 = 0.691 µM) with measurable antiproliferative activity (IC50 = 1.8 µM) [1]. These divergent profiles underscore that SMYD2 inhibitors are not functionally interchangeable; each compound possesses a unique constellation of on-target potency, cellular permeability, and downstream biological consequences that directly impact experimental outcomes.

AZ-505

Biochemical potency and cellular target engagement profiles may differ, limiting direct functional comparison.

BAY-598

Selectivity characterization is less extensive; off-target context may require additional review.

LLY-507 Head-to-Head Evidence


Biochemical Potency vs. AZ-505

In a direct head-to-head comparison using the same biochemical assay platform, LLY-507 inhibits SMYD2 methyltransferase activity with an IC50 of 17 nM, representing a 3-fold improvement over AZ505 (IC50 = 51 nM) and a 1.6-fold improvement over BAY-598 (IC50 = 27 nM) [1]. This potency advantage is consistently reproduced across multiple independent measurements, with additional sources reporting IC50 values of <15 nM [2].

Biochemical IC50
Cross-study comparable
~8-fold more potent than AZ-505 (120 nM)
Supports lower effective concentration context
In vitro p53 peptide assay context
Epigenetics Enzyme Inhibition Chemical Biology

Selectivity Profile vs. BAY-598

Measurement of intracellular SMYD2 inhibition via BTF3 monomethylation (BTF3me1) reveals that LLY-507 achieves an IC50 of 0.691 µM, demonstrating a 20-fold enhancement over AZ505 (IC50 = 13.9 µM) [1]. While BAY-598 exhibits slightly greater cellular potency (IC50 = 0.058 µM), this advantage does not translate to improved antiproliferative effects (see next evidence item), suggesting that LLY-507's cellular activity is both potent and functionally meaningful [1]. Independent assays in U2OS cells confirm that LLY-507 inhibits SMYD2-mediated p53 Lys370 monomethylation with an IC50 of 0.6 µM, consistent with robust cellular target engagement [2][3].

Selectivity Window
Class-level inference
>100-fold selectivity over 25 methyltransferases; BAY-598 data less extensive
Supports target-specific phenotype attribution
Off-target review may be needed for BAY-598
Cellular Assay Target Engagement Methylation

Cellular p53 Methylation vs. AZ-505

In a systematic comparison of five SMYD2 inhibitors across esophageal cancer cell lines, LLY-507 uniquely demonstrated meaningful antiproliferative activity with an IC50 of 1.8 µM, whereas AZ505 (IC50 = 12.8 µM), BAY-598 (IC50 >20 µM), EPZ032597 (IC50 >40 µM), and EPZ033294 (IC50 >40 µM) showed weak to negligible effects [1]. This 7-fold advantage over AZ505 and >11-fold advantage over BAY-598 indicates that LLY-507 possesses a distinct cellular pharmacology profile that translates target engagement into a functional growth-inhibitory phenotype [1]. The original characterization study further confirms that LLY-507 inhibits proliferation of esophageal, liver, and breast cancer cell lines in a dose-dependent manner [2].

Cellular p53 Methylation IC50
Cross-study comparable
0.6 μM (cell-based ELISA)
Enables dose-response experimental design
U2OS overexpression model context; AZ-505 lacks defined IC50
Cancer Cell Biology Proliferation Assay Oncology

Broad Antiproliferative Profiling

LLY-507 exhibits >100-fold selectivity for SMYD2 over a panel of 25 other methyltransferases, including the closely related family member SMYD3 and the SUV420H1/H2 enzymes [1]. In extensive counterscreening panels, LLY-507 shows no significant inhibition (IC50 >20 µM) against 454 kinases, 35 G protein-coupled receptors, 14 nuclear hormone receptors, and 3 cytochrome P450 enzymes . While comparable selectivity claims exist for BAY-598 (>100-fold over 32 methyltransferases), direct head-to-head selectivity data across identical panels are not available for all comparators, and this evidence is therefore class-level inference for selectivity .

Antiproliferative Range
Class-level inference
IC50 0.3–3.2 μM across esophageal, liver, breast cancer lines; BAY-598 data limited
Supports cell-model growth dependency screening
7-day CellTiter-Glo assay context
Selectivity Profiling Off-Target Screening Chemical Probe Validation

In Vivo Efficacy: LLY-507 Suppresses Tumor Growth in a Chemically Induced NSCLC Mouse Model

In a urethane-induced non-small cell lung cancer (NSCLC) mouse model, systemic administration of LLY-507 (loaded on iron oxide nanoparticles) significantly suppressed tumor growth and reduced emphysema, hemorrhage, and congestion [1]. The study demonstrated that LLY-507 alone exhibited an IC50 of 0.71 µg/mL against A549 lung cancer cells, and this effect was enhanced when delivered via nanoparticles (IC50 = 0.53 µg/mL) [1]. Importantly, a parallel study evaluating both LLY-507 and AZ505 in a mouse NASH model reported that neither compound improved liver injury, fibrosis, or inflammation [2], indicating that in vivo efficacy is context-dependent and that LLY-507's tumor-suppressive activity is specific to the NSCLC model. No direct head-to-head in vivo efficacy comparison between LLY-507 and other SMYD2 inhibitors in cancer models is available; this evidence is therefore classified as supporting evidence.

In Vivo Pharmacology Non-Small Cell Lung Cancer Tumor Suppression

LLY-507 Top Research Applications


SMYD2 Target Validation in Epigenetics & Cancer

Given LLY-507's unique antiproliferative activity (IC50 = 1.8 µM in KYSE-150 cells), it is the preferred SMYD2 inhibitor for experiments requiring a functional readout of cancer cell growth inhibition [1]. Researchers investigating SMYD2-dependent oncogenic pathways in esophageal, liver, or breast cancer models should select LLY-507 over AZ505 or BAY-598, which exhibit weak to negligible effects on proliferation [1]. Typical working concentrations range from 0.1 to 10 µM, with 72-hour exposure periods for growth assays [1].

SMYD2 Cellular Role in p53 Pathways

With an intracellular methylation IC50 of 0.691 µM (BTF3me1) and 0.6 µM (p53 Lys370me1), LLY-507 provides robust cellular target engagement at sub-micromolar concentrations, making it ideal for Western blot, ELISA, or mass spectrometry-based readouts of SMYD2 activity [1][2]. This cellular potency is 20-fold superior to AZ505, enabling clearer signal-to-noise ratios in target modulation studies [1]. Recommended concentrations for 24-48 hour treatments range from 0.5 to 5 µM [2].

SMYD2 Dependency Across Cancer Cell Lines

LLY-507's extensively characterized selectivity profile (>100-fold over 25 methyltransferases; inactive against 454 kinases, 35 GPCRs, 14 nuclear receptors, and 3 CYPs at >20 µM) establishes it as a benchmark reference compound for SMYD2 chemical probe validation studies . It is particularly suited for experiments requiring high confidence that observed phenotypes are SMYD2-specific rather than off-target artifacts .

Preclinical In Vivo Oncology Studies in NSCLC Models

LLY-507 has demonstrated significant tumor-suppressive effects in a urethane-induced NSCLC mouse model, supporting its use in preclinical in vivo oncology research [3]. Researchers should consider nanoparticle-based delivery formulations to enhance bioavailability and tumor targeting, as reported in the original study [3]. Note that in vivo efficacy may be model-specific, and parallel use of SMYD2 genetic knockout controls is recommended [3].

Application
Selection Property
Validation Focus
SMYD2 target engagement studies
Selectivity profile breadth
Phenotype attribution to SMYD2 inhibition
p53 methylation pathway studies
Defined cellular IC50 for p53 endpoint
Dose-response and temporal pathway analysis
Cancer cell-line proliferation screening
Reported antiproliferative dataset across multiple lines
Growth dependency endpoint benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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